4-(3-Azetidinyl)isoquinoline
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Overview
Description
4-(3-Azetidinyl)isoquinoline is a heterocyclic compound that features a unique structure combining an isoquinoline moiety with an azetidine ring Isoquinoline is a benzopyridine, consisting of a benzene ring fused to a pyridine ring, while azetidine is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Azetidinyl)isoquinoline can be achieved through several methods. One common approach involves the cyclization of ortho-alkynylarylaldimines in the presence of a metal catalyst . Another method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions to produce isoquinoline derivatives .
Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the extraction from coal tar, followed by fractional crystallization of the acid sulfate . More advanced methods include the use of microwave-assisted synthesis, solvent-free conditions, and the use of recyclable catalysts to achieve greener and more sustainable processes .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Azetidinyl)isoquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: It can undergo electrophilic substitution reactions, such as bromination, to form 4-bromo-isoquinoline.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Bromine in nitrobenzene for bromination reactions.
Major Products:
Oxidation: Isoquinoline N-oxide.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: 4-bromo-isoquinoline.
Scientific Research Applications
4-(3-Azetidinyl)isoquinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers and as a precursor in the synthesis of various fine chemicals.
Mechanism of Action
The mechanism of action of 4-(3-Azetidinyl)isoquinoline involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain-driven reactivity allows it to participate in various biochemical processes. It can act as an inhibitor or modulator of enzymes and receptors, influencing cellular pathways and exerting its effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: Shares the isoquinoline core but lacks the azetidine ring.
Quinoline: A structural isomer of isoquinoline with different reactivity and applications.
Azetidine: A simpler four-membered nitrogen-containing ring without the isoquinoline moiety.
Uniqueness: 4-(3-Azetidinyl)isoquinoline is unique due to the combination of the isoquinoline and azetidine rings, which imparts distinct chemical and biological properties. The presence of the azetidine ring enhances its reactivity and potential as a versatile building block in organic synthesis and drug design .
Properties
Molecular Formula |
C12H12N2 |
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Molecular Weight |
184.24 g/mol |
IUPAC Name |
4-(azetidin-3-yl)isoquinoline |
InChI |
InChI=1S/C12H12N2/c1-2-4-11-9(3-1)5-14-8-12(11)10-6-13-7-10/h1-5,8,10,13H,6-7H2 |
InChI Key |
LMFKPVCOHZBFJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=CN=CC3=CC=CC=C32 |
Origin of Product |
United States |
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